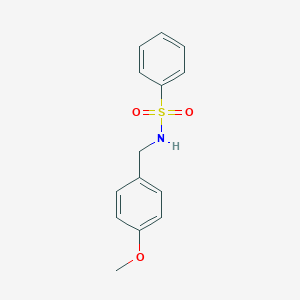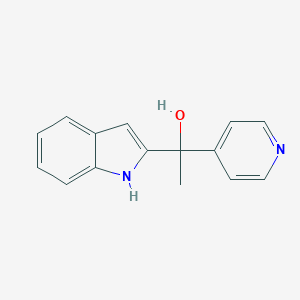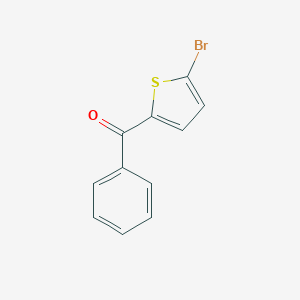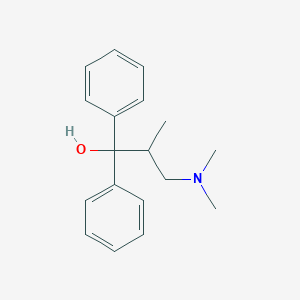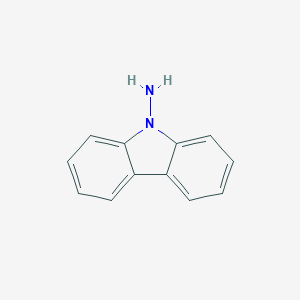
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse range of applications. The compound is also known as brominated thiochromanone and has a molecular formula of C9H7BrO3S. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 200-202 °C.
Mecanismo De Acción
The mechanism of action of 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide is not fully understood. However, studies suggest that the compound works by inhibiting the growth and proliferation of microorganisms. It is believed that the compound disrupts the cell membrane and cell wall of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Apart from its antimicrobial properties, 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has also been studied for its potential use as an antioxidant and anti-inflammatory agent. Studies have shown that the compound exhibits significant antioxidant activity, which can help protect cells from oxidative damage. Additionally, the compound has been shown to have anti-inflammatory effects, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide in lab experiments is its potent antimicrobial activity. The compound can be used to test the efficacy of various antimicrobial agents against different bacterial and fungal strains. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide. One potential area of research is the development of new antimicrobial agents based on the structure of the compound. Additionally, the compound's antioxidant and anti-inflammatory properties can be further studied for their potential use in the treatment of various diseases. Furthermore, the compound's low solubility in water can be addressed by developing new methods for its synthesis or by modifying its structure.
Métodos De Síntesis
The synthesis of 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide can be achieved by several methods. One of the most commonly used methods involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of bromine. The reaction yields 3-bromo-2,3-dihydro-4H-thiochromen-4-one, which is then oxidized to 3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide using hydrogen peroxide.
Aplicaciones Científicas De Investigación
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research involves the compound's antibacterial and antifungal properties. Several studies have shown that the compound exhibits potent antimicrobial activity against a wide range of bacterial and fungal strains.
Propiedades
Número CAS |
27720-87-2 |
|---|---|
Nombre del producto |
3-bromo-2,3-dihydro-4H-thiochromen-4-one 1,1-dioxide |
Fórmula molecular |
C9H7BrO3S |
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
3-bromo-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H7BrO3S/c10-7-5-14(12,13)8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2 |
Clave InChI |
DEGLAKGDZIPTAY-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=CC=CC=C2S1(=O)=O)Br |
SMILES canónico |
C1C(C(=O)C2=CC=CC=C2S1(=O)=O)Br |
Otros números CAS |
27720-87-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline](/img/structure/B184525.png)
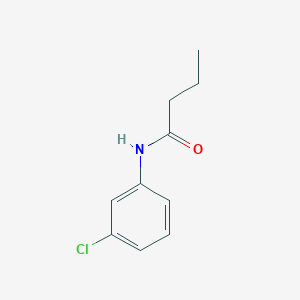
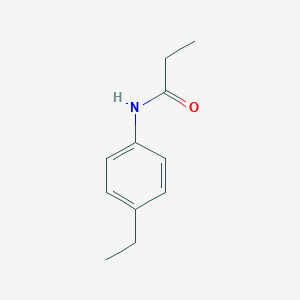
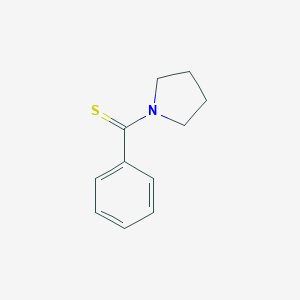
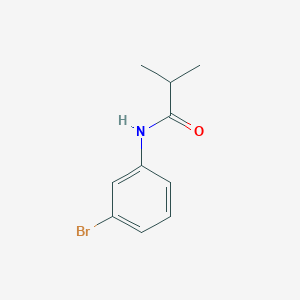
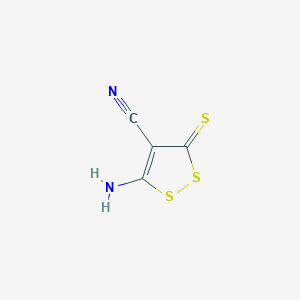
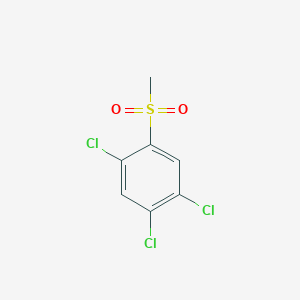

![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
